Sucrose dilaurate

HLB emulsification formulation

Formulators risk emulsion instability when substituting sucrose esters without accounting for HLB divergence. Sucrose dilaurate (HLB 12-14), a defined C12 diester, eliminates this guesswork. • Delivers predictable O/W emulsification for medium-polarity oils (esters, triglycerides) vs. monoesters (HLB ≥15) or lipophilic polyesters (HLB ≤5). • Documented pharmaceutical precedence: US Patent 2,951,015 for injectable solubilization of hydrophobic APIs. • Listed in CosIng (Ref 80454) & NMPA 2021 Catalogue; low irritant profile suitable for leave-on sensitive-skin formulations.

Molecular Formula C36H66O13
Molecular Weight 706.9 g/mol
CAS No. 25915-57-5
Cat. No. B1599878
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSucrose dilaurate
CAS25915-57-5
Molecular FormulaC36H66O13
Molecular Weight706.9 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCC(=O)OC1C(C(C(OC1(C2(C(C(C(O2)CO)O)O)CO)OC(=O)CCCCCCCCCCC)CO)O)O
InChIInChI=1S/C36H66O13/c1-3-5-7-9-11-13-15-17-19-21-28(40)46-34-32(44)30(42)26(23-37)48-36(34,35(25-39)33(45)31(43)27(24-38)47-35)49-29(41)22-20-18-16-14-12-10-8-6-4-2/h26-27,30-34,37-39,42-45H,3-25H2,1-2H3
InChIKeyBMHNFXNMWLKAIM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sucrose Dilaurate: Surfactant Profile Overview


Sucrose dilaurate (CAS 25915-57-5) is a non-ionic, biodegradable surfactant derived from the esterification of sucrose with two lauric acid (C12) moieties [1]. As a diester within the sucrose fatty acid ester family, it exhibits an intermediate hydrophilic-lipophilic balance (HLB) value of approximately 12–14 [2], positioning it between highly hydrophilic sucrose monoesters (HLB ≥ 15) and highly lipophilic higher esters or longer-chain fatty acid derivatives (HLB ≤ 5) [3]. This diester configuration—specifically bearing two C12 laurate chains on the sucrose backbone—imparts a distinct balance of solubility, interfacial activity, and phase behavior that diverges meaningfully from its closest structural analog, sucrose monolaurate, as well as from other in-class sucrose esters such as sucrose stearate or sucrose palmitate [4].

Sucrose Dilaurate: Substitution Risks


Direct substitution of sucrose dilaurate with other sucrose fatty acid esters—even those sharing the laurate (C12) chain—carries significant risk of formulation failure due to quantifiable divergence in key physicochemical and functional parameters. Sucrose monoesters (e.g., sucrose monolaurate) exhibit markedly higher water solubility and lower critical micelle concentrations (CMC) owing to their greater hydrophilic character, while sucrose esters with longer fatty acid chains (e.g., stearate, C18) or higher degrees of esterification (triesters and above) shift toward lipophilicity, altering interfacial tension, emulsification stability, and phase inversion temperature [1]. These differences translate into measurable variation in foam generation, emulsion droplet size distribution, and temperature-dependent phase behavior—all of which directly impact product performance in end-use applications ranging from cosmetic cream stability to pharmaceutical solubilization [2]. The evidence compiled below quantifies these differential parameters, enabling evidence-based selection and mitigating the procurement risk of unintended formulation variability.

Sucrose Dilaurate: Differentiation from Analogues


HLB Profile vs. Sucrose Monolaurate and Stearate

Sucrose dilaurate exhibits a measured HLB value in the range of 12–14 [1]. This places the compound in the intermediate hydrophilicity range suitable for oil-in-water (O/W) emulsions requiring moderate water solubility. In contrast, sucrose monolaurate (monoester, same C12 fatty acid) possesses a calculated HLB of approximately 16, indicating substantially greater water solubility and suitability for more hydrophilic emulsification requirements [2]. Conversely, sucrose stearate (C18 monoester) and higher-ester blends exhibit HLB values ranging from approximately 2 to 9, rendering them predominantly lipophilic and appropriate for water-in-oil (W/O) emulsions or oil-phase stabilization [3].

HLB emulsification formulation surfactant selection

Surface Tension and CMC vs. Sucrose Monolaurate

In a direct comparative study of purified sucrose esters, sucrose monolaurate achieved a minimum surface tension of 19.7 mN/m with a critical micelle concentration (CMC) of 0.63 g/L at 22°C [1]. While head-to-head data for pure sucrose dilaurate under identical conditions are not reported in the same study, the diester structure of sucrose dilaurate—bearing two hydrophobic C12 chains—predictably yields a lower CMC (i.e., greater surface activity at lower concentrations) and potentially different equilibrium surface tension relative to the monoester . The increased hydrophobic character of the dilaurate shifts its adsorption behavior and micellization thermodynamics relative to the more water-soluble monolaurate [2].

CMC surface tension interfacial activity micellization

Three-Phase Behavior vs. Sucrose Monolaurate

In water/surfactant/oil ternary and quaternary systems, sucrose dilaurate and sucrose monolaurate exhibit fundamentally different three-phase behavior patterns. In a water/sucrose dilaurate/octaethyleneglycol dodecyl ether/heptane system, the three-phase region is shifted toward lower temperatures with decreasing surfactant concentration [1]. In contrast, in the water/sucrose monolaurate/tetraethyleneglycol dodecyl ether/heptane system, the three-phase region is largely skewed to higher temperatures in the dilute region, and phase inversion in emulsion type is observed twice at a fixed composition [2]. This divergence in temperature-dependent phase behavior directly impacts emulsion stability and inversion characteristics under varying thermal conditions.

microemulsion phase behavior temperature stability formulation

Antimicrobial Activity: Sucrose Laurate Comparison

Sucrose laurate (the monoester bearing a single C12 chain) has been characterized with well-pronounced antimicrobial activity against fungi Aspergillus and Penicillium, as well as Gram-positive bacteria Bacillus subtilis and Staphylococcus aureus [1]. In salad dressing applications, 1% sucrose monoesters of lauric, myristic, or palmitic acid significantly (P < 0.05) inhibited the growth of Zygosaccharomyces bailii and Lactobacillus [2]. While direct antimicrobial data for sucrose dilaurate are not reported in these studies, the diester structure—with two laurate chains—may exhibit altered antimicrobial potency and spectrum relative to the monoester due to differences in hydrophobicity, micellization, and membrane interaction .

antimicrobial preservation food safety microbial inhibition

Skin Safety and Low Irritation Profile

Sucrose dilaurate is recognized for its gentle, well-tolerated profile on skin, with low irritation potential [1]. It is listed in the NMPA Catalogue of Used Cosmetic Raw Materials (Edition 2021) in China and is included in the CosIng database (Ref No. 80454) with functions as a skin conditioning agent, emollient, cleansing surfactant, and emulsifying surfactant [2]. This safety profile is characteristic of the sucrose ester class broadly; however, specific irritation data distinguishing sucrose dilaurate from other sucrose esters (e.g., stearate or palmitate) under standardized human repeat insult patch testing (HRIPT) conditions are not available in the reviewed literature.

safety skin irritation cosmetic ingredient regulatory

Injectable Excipient Patent Precedent

US Patent 2,951,015 (filed 1957) discloses aqueous readily injectable therapeutic compositions containing water-insoluble penicillin and sucrose dilaurate, demonstrating the compound‘s utility as a solubilizing and stabilizing excipient in parenteral formulations [1]. This establishes a historical precedent for sucrose dilaurate in pharmaceutical applications requiring solubilization of hydrophobic active pharmaceutical ingredients (APIs). While newer sucrose esters (e.g., sucrose laurate) have also been investigated for drug solubilization, this specific injectable composition patent provides documented regulatory and formulation history specific to sucrose dilaurate [2].

pharmaceutical solubilization excipient parenteral

Optimal Applications for Sucrose Dilaurate


Oil-in-Water Emulsions for Cosmetic Creams and Lotions

Sucrose dilaurate‘s HLB value of 12–14 makes it optimally suited for stabilizing oil-in-water emulsions where the oil phase requires a surfactant with balanced hydrophilicity [1]. This HLB range is particularly effective for emulsifying medium-polarity oils (e.g., esters, triglycerides) in aqueous continuous phases, a common requirement in cosmetic creams, lotions, and moisturizers. In contrast, sucrose monolaurate (HLB ≈ 16) would yield a more hydrophilic system potentially reducing emulsion viscosity and stability with certain oil phases, while sucrose stearate (HLB 2–9) would preferentially stabilize water-in-oil emulsions [2].

Temperature-Sensitive Formulations with Distinct Phase Behavior

Based on the direct head-to-head comparison of three-phase behavior in mixed surfactant systems, sucrose dilaurate exhibits a three-phase region that shifts toward lower temperatures with decreasing surfactant concentration, in contrast to sucrose monolaurate which shifts toward higher temperatures and displays dual phase inversion [1]. This differential temperature response is critical for formulations subjected to thermal processing (e.g., hot-fill food products, pasteurized emulsions) or storage under variable temperature conditions. Formulators selecting sucrose dilaurate should anticipate different emulsion stability profiles under thermal cycling compared to formulations based on sucrose monolaurate.

Injectable Pharmaceutical Excipient Development

The existence of US Patent 2,951,015 for aqueous injectable compositions containing water-insoluble penicillin and sucrose dilaurate provides documented precedence for pharmaceutical use [1]. This patent history may facilitate regulatory submissions for new injectable or parenteral formulations requiring solubilization of hydrophobic APIs. While sucrose laurate has been more extensively studied for drug solubilization in recent literature, the specific historical documentation for sucrose dilaurate in injectable compositions offers a potential advantage in regulatory dossier preparation and intellectual property positioning.

Low-Irritation Formulations for Sensitive Skin

Sucrose dilaurate is characterized by low irritant potential and good skin compatibility, making it suitable for sensitive skin formulations [1]. Its inclusion in the NMPA Catalogue of Used Cosmetic Raw Materials (Edition 2021) and the CosIng database (Ref 80454) confirms regulatory acceptance for cosmetic use [2]. While this safety profile is broadly shared across the sucrose ester class, the combination of intermediate HLB (12–14) and favorable skin tolerance positions sucrose dilaurate as a viable emulsifier for leave-on skincare products targeting sensitive or compromised skin conditions.

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